molecular formula C19H16FNO2S B11506160 1-(4-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

1-(4-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B11506160
M. Wt: 341.4 g/mol
InChI Key: AISWRMOFZCCZJZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a tetrahydroquinolinedione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroquinolinedione Core:

    Introduction of the Fluorophenyl Group:

    Attachment of the Thienyl Group:

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Major Products:

  • Oxidation products may include sulfoxides or sulfones.
  • Reduction products may include dihydroquinolines.
  • Substitution products depend on the specific reagents used and the positions targeted.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione depends on its specific application:

    Biological Activity:

    Chemical Reactivity:

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione:

    1-(4-Methylphenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione:

Uniqueness:

  • The presence of the fluorine atom in 1-(4-fluorophenyl)-4-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
  • Fluorine’s high electronegativity and small size can enhance binding affinity and selectivity in medicinal chemistry applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H16FNO2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C19H16FNO2S/c20-12-6-8-13(9-7-12)21-15-3-1-4-16(22)19(15)14(11-18(21)23)17-5-2-10-24-17/h2,5-10,14H,1,3-4,11H2

InChI Key

AISWRMOFZCCZJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=CS4)C(=O)C1

solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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